molecular formula C13H26N2 B13274647 N-(4-ethylcyclohexyl)-1-methylpyrrolidin-3-amine

N-(4-ethylcyclohexyl)-1-methylpyrrolidin-3-amine

Cat. No.: B13274647
M. Wt: 210.36 g/mol
InChI Key: QLTGJGXKKXMTST-UHFFFAOYSA-N
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Description

N-(4-ethylcyclohexyl)-1-methylpyrrolidin-3-amine is an organic compound that features a cyclohexyl ring substituted with an ethyl group and a pyrrolidine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylcyclohexyl)-1-methylpyrrolidin-3-amine typically involves the reaction of 4-ethylcyclohexanone with 1-methylpyrrolidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 60-80°C. The reaction proceeds via nucleophilic addition followed by cyclization to form the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylcyclohexyl)-1-methylpyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Hydrogen gas with a palladium catalyst at elevated pressures.

    Substitution: Halogens or other electrophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N-(4-ethylcyclohexyl)-1-methylpyrrolidin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-(4-ethylcyclohexyl)-1-methylpyrrolidin-3-amine exerts its effects involves binding to specific molecular targets such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylcyclohexyl)-1-methylpyrrolidin-3-amine
  • N-(4-ethylcyclohexyl)-1-ethylpyrrolidin-3-amine
  • N-(4-ethylcyclohexyl)-1-methylpiperidin-3-amine

Uniqueness

N-(4-ethylcyclohexyl)-1-methylpyrrolidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.

Properties

Molecular Formula

C13H26N2

Molecular Weight

210.36 g/mol

IUPAC Name

N-(4-ethylcyclohexyl)-1-methylpyrrolidin-3-amine

InChI

InChI=1S/C13H26N2/c1-3-11-4-6-12(7-5-11)14-13-8-9-15(2)10-13/h11-14H,3-10H2,1-2H3

InChI Key

QLTGJGXKKXMTST-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)NC2CCN(C2)C

Origin of Product

United States

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